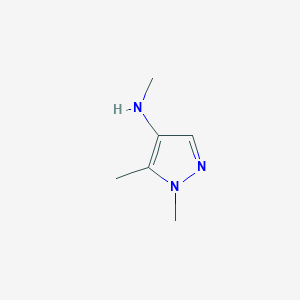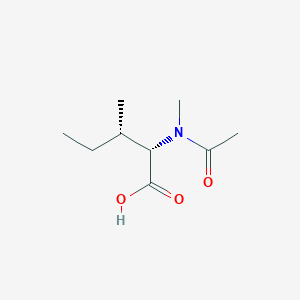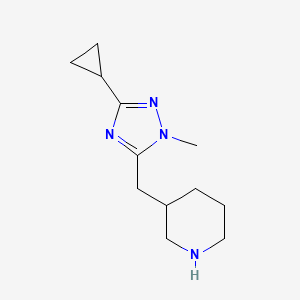![molecular formula C11H8BrN3S B13494747 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a thiophene ring at the 2nd position, and an amine group at the 3rd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as aluminum oxide or titanium tetrachloride . Industrial production methods may involve large-scale condensation reactions using optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It is believed to interfere with cellular processes by binding to enzymes or receptors, thereby inhibiting their activity. For example, it may act as an inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, the compound may interfere with cell cycle progression, leading to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a chlorine atom instead of bromine.
6-Bromo-2-(phenyl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
6-Bromo-2-(methyl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a methyl group instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
Propriétés
Formule moléculaire |
C11H8BrN3S |
|---|---|
Poids moléculaire |
294.17 g/mol |
Nom IUPAC |
6-bromo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C11H8BrN3S/c12-7-3-4-9-14-10(8-2-1-5-16-8)11(13)15(9)6-7/h1-6H,13H2 |
Clé InChI |
YDWWJCQYGSZZTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)

![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)







